molecular formula C8H8ClIO B8214106 4-Chloro-1-iodo-2-(methoxymethyl)benzene

4-Chloro-1-iodo-2-(methoxymethyl)benzene

Cat. No.: B8214106
M. Wt: 282.50 g/mol
InChI Key: POLGTWQLROROJH-UHFFFAOYSA-N
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Description

4-Chloro-1-iodo-2-(methoxymethyl)benzene is a halogenated aromatic compound featuring chlorine and iodine substituents on a benzene ring, along with a methoxymethyl (-CH₂OCH₃) group. This structure confers unique reactivity, particularly in cross-coupling reactions, due to the iodine atom’s role as a superior leaving group compared to bromine or chlorine. Its synthesis typically involves anhydrous conditions under inert atmospheres, as seen in halogenation protocols for similar substrates .

Properties

IUPAC Name

4-chloro-1-iodo-2-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIO/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLGTWQLROROJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-iodo-2-(methoxymethyl)benzene typically involves the halogenation of a suitable benzene derivative. One common method is the iodination of 4-chloro-2-(methoxymethyl)benzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient mixing of reactants. The choice of solvent, temperature, and reaction time would be carefully controlled to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-iodo-2-(methoxymethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound where the iodine atom is replaced by an aryl group .

Mechanism of Action

The mechanism of action of 4-Chloro-1-iodo-2-(methoxymethyl)benzene in chemical reactions involves the reactivity of its functional groups. The iodine atom, being a good leaving group, facilitates substitution reactions. The chlorine and methoxymethyl groups influence the electron density of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions . The specific molecular targets and pathways depend on the context of its use, such as in the synthesis of pharmaceuticals or materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The methoxymethyl group distinguishes this compound from analogs with simpler substituents. Key comparisons include:

Table 1: Structural and Property Comparisons
Compound Name CAS Number Molecular Weight Key Substituents Reactivity Notes Reference
4-Chloro-1-iodo-2-(methoxymethyl)benzene Not explicitly provided ~296.5 (calculated) Cl, I, -CH₂OCH₃ High reactivity in cross-coupling (iodine)
4-Chloro-1-iodo-2-methoxybenzene 52807-27-9 ~282.5 Cl, I, -OCH₃ Reduced steric hindrance vs. methoxymethyl
4-Chloro-2-iodo-1-methylbenzene 23399-70-4 ~266.5 Cl, I, -CH₃ Methyl group increases lipophilicity
4-Bromo-2-iodo-1-methoxybenzene 98273-59-7 312.93 Br, I, -OCH₃ Bromine enhances electrophilicity

Key Observations :

  • Methoxymethyl vs.
  • Halogen Effects : Replacing iodine with bromine (e.g., 4-Bromo-2-iodo-1-methoxybenzene) reduces leaving group ability, impacting Suzuki coupling efficiency .
  • Methyl Substituents : Methyl groups (e.g., 4-Chloro-2-iodo-1-methylbenzene) enhance lipophilicity, which may influence bioavailability in pharmaceutical contexts .

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